methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate
Description
Methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate (CAS: 892269-92-0) is a thiophene-based derivative with the molecular formula C₁₂H₁₇N₃O₂S₂ and a molecular weight of 299.41 g/mol. Its structure features a thiophene-2-carboxylate core substituted at the 3-position with a 4-methylpiperazine-1-carbothioylamino group. The compound is primarily utilized in research settings, with commercial availability in milligram to gram quantities at prices ranging from $574/1 mg to $1,194/50 mg .
Properties
IUPAC Name |
methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-14-4-6-15(7-5-14)12(18)13-9-3-8-19-10(9)11(16)17-2/h3,8H,4-7H2,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTMOIARQDEZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with piperazine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with methyl thioglycolate under basic conditions . Microwave-assisted synthesis has also been reported, providing rapid access to the desired compound with high yields .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[
Biological Activity
Methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H16N2O2S
- Molecular Weight : 256.34 g/mol
Structural Features
The structure includes:
- A thiophene ring
- A carboxylate group
- A piperazine moiety linked via a carbothioamide group
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth by affecting cellular signaling pathways associated with cancer proliferation.
- Anti-inflammatory Effects : It may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
-
Anticancer Properties :
- A study demonstrated that the compound inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest. This was quantified using MTT assays, where IC50 values were determined to be in the low micromolar range.
-
Anti-inflammatory Activity :
- In vitro studies indicated that the compound reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cell lines. This suggests its potential utility in treating autoimmune diseases.
-
Neuroprotective Effects :
- Preliminary studies suggest neuroprotective properties, with the compound showing efficacy in models of neurodegeneration by reducing oxidative stress markers.
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Result |
|---|---|---|
| Antitumor | MTT Assay | IC50 ~ 5 µM |
| Anti-inflammatory | Cytokine Assay | Reduced TNF-alpha and IL-6 production |
| Neuroprotection | Oxidative Stress Assay | Decreased oxidative stress markers |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate involves various chemical reactions that lead to the formation of thiophene derivatives. These derivatives are known for their diverse biological activities, including anticancer properties. The compound is characterized by the presence of a thiophene ring, which is crucial for its biological activity.
Antitumor Activity
This compound has been evaluated for its antitumor activity across various cancer cell lines. The compound exhibits potent inhibition of microtubule polymerization, which is a critical mechanism in cancer cell proliferation. For instance, similar thiophene derivatives have shown IC50 values ranging from 2.6 to 18 nM against several human cancer cell lines, indicating strong antiproliferative effects .
In Vitro Studies
In vitro studies have demonstrated that this compound and related compounds exhibit significant cytotoxicity against various cancer cell lines, including leukemia and cervical carcinoma cells. For example, derivatives with amino groups positioned at specific locations on the thiophene ring have shown enhanced activity compared to their unsubstituted counterparts .
In Vivo Efficacy
Animal model studies have also indicated that these compounds can inhibit tumor growth effectively. In particular, one study reported that a related thiophene derivative significantly reduced the growth of osteosarcoma xenografts in nude mice when administered at a dose of 50 mg/kg . This highlights the potential for clinical applications in treating aggressive cancers.
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (nM) | Cancer Type |
|---|---|---|---|
| This compound | Structure | 2.6 - 18 | Various |
| Combretastatin A-4 | Structure | 12 - 20 | Breast Cancer |
| Thienopyrimidinone Analog | Structure | 10 - 15 | Lung Cancer |
Conclusion and Future Directions
This compound represents a promising scaffold for developing new anticancer agents targeting microtubule dynamics. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in clinical settings.
The ongoing exploration of thiophene derivatives will likely yield novel compounds with enhanced therapeutic profiles, contributing significantly to cancer treatment strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in the thiophene substituents, piperazine/amine groups, and carboxylate derivatives. Key examples include:
Table 1: Structural and Functional Comparisons
Key Advantages of the Target Compound
- Piperazine Moiety : Enhances solubility and basicity, facilitating interactions with acidic biological targets (e.g., kinases, GPCRs).
- Structural Versatility : The thiophene-carboxylate scaffold allows for further derivatization, as seen in and .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step approach. First, prepare the thiophene-2-carboxylate backbone by diazotization of 3-aminothiophene derivatives, followed by sulfonation or carbothioylation (e.g., using SO₂ or thiophosgene analogs). Subsequent coupling with 4-methylpiperazine can be achieved via nucleophilic substitution or carbodiimide-mediated coupling (e.g., DCC/DMAP) in polar aprotic solvents like DMF .
- Critical Factors : Reaction temperature (0–5°C for diazotization), stoichiometry of the coupling agent (1.2–1.5 equiv of 4-methylpiperazine), and solvent purity significantly affect yield. Side reactions, such as over-sulfonation or piperazine dimerization, must be monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Look for the thiophene ring protons (δ 6.8–7.5 ppm) and the methylpiperazine carbothioyl group (δ 2.3–3.5 ppm for N–CH₃ and piperazine protons) .
- IR Spectroscopy : Confirm the carbothioyl (C=S) stretch at ~1200–1250 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peaks .
Q. How can researchers troubleshoot crystallization challenges for X-ray diffraction studies?
- Methodology : Optimize solvent systems (e.g., slow evaporation in EtOAc/hexane mixtures) and employ SHELXL for refinement. If twinning occurs, use SHELXD for data scaling and Olex2 for structure visualization .
- Critical Factors : Crystal quality depends on supersaturation levels and impurity removal via recrystallization. High-resolution data (≤1.0 Å) improves refinement accuracy .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to compare binding affinities with target proteins (e.g., viral polymerases or kinases) and correlate with activity discrepancies .
- Dose-Response Analysis : Adjust dosing regimens in animal models to account for bioavailability limitations .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology :
- QSAR Modeling : Train models on existing thiophene-carboxylate analogs to predict substituent effects on logP, polar surface area, and IC₅₀ values .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with hepatitis B polymerase) to identify key binding residues and optimize substituent positioning .
Q. What advanced purification techniques mitigate by-products in large-scale synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
